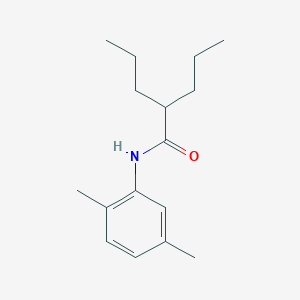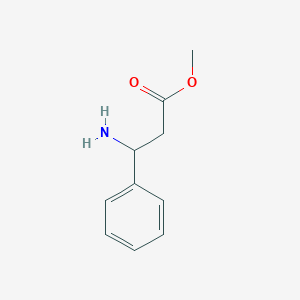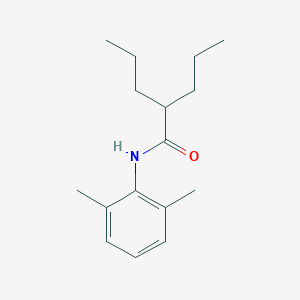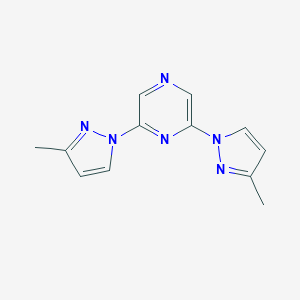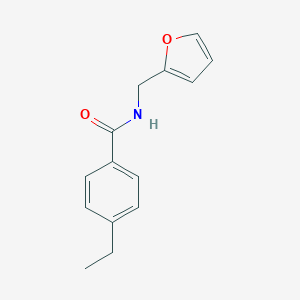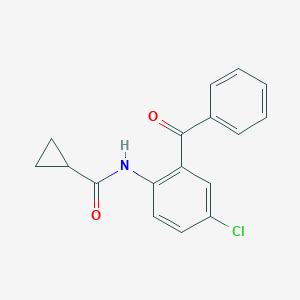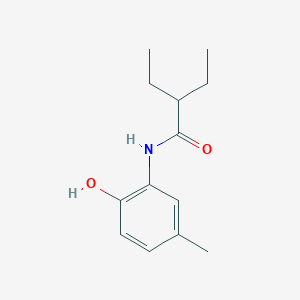
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide, commonly known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It was first synthesized in 1998 and was approved by the FDA in 1999 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.
作用机制
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting this enzyme, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and physiological effects:
Celecoxib has been shown to reduce inflammation and pain in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. It has also been shown to have anti-tumor properties and can inhibit the growth of cancer cells. Celecoxib has been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
Celecoxib has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It has also been extensively studied, and its mechanism of action is well understood. However, Celecoxib has several limitations for use in lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of results. Additionally, Celecoxib has been shown to have variable effects in different cell types, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of Celecoxib. One area of interest is its potential use in the treatment of cancer. Several studies have shown that Celecoxib has anti-tumor properties and can inhibit the growth of cancer cells. Further research is needed to determine the optimal dose and treatment regimen for Celecoxib in cancer patients. Another area of interest is the potential use of Celecoxib in the treatment of neurodegenerative diseases. Celecoxib has been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dose and treatment regimen for Celecoxib in these diseases.
合成方法
Celecoxib can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with 4-ethoxyaniline in the presence of acetic anhydride and sulfuric acid. The resulting 4-(4-ethoxyphenylamino)phenylacetic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chlorophenol in the presence of triethylamine to form Celecoxib.
科学研究应用
Celecoxib has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that Celecoxib has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
属性
CAS 编号 |
29289-81-4 |
|---|---|
分子式 |
C16H16ClNO3 |
分子量 |
305.75 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-14-9-5-13(6-10-14)18-16(19)11-21-15-7-3-12(17)4-8-15/h3-10H,2,11H2,1H3,(H,18,19) |
InChI 键 |
NIKRABLRHKHLDO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
其他 CAS 编号 |
29289-81-4 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



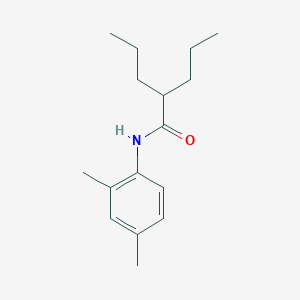
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
